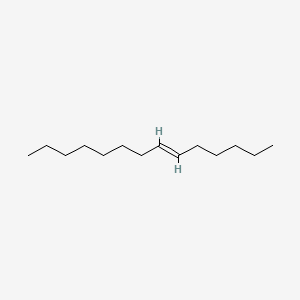

trans-6-Tetradecene

Description

Structure

3D Structure

Properties

CAS No. |

41446-64-4 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(E)-tetradec-6-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3/b13-11+ |

InChI Key |

BIODCQQZTGWGNH-ACCUITESSA-N |

Isomeric SMILES |

CCCCCCC/C=C/CCCCC |

Canonical SMILES |

CCCCCCCC=CCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 6 Tetradecene and Analogues

Stereoselective and Stereospecific Synthesis Approaches

Stereoselectivity is crucial in alkene synthesis, where the goal is to produce one geometric isomer (trans/E) in favor of the other (cis/Z). masterorganicchemistry.com Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, also offer powerful control.

Dehydrohalogenation of alkyl halides is a classic elimination reaction to form alkenes. wordpress.com The reaction typically involves treating an alkyl halide with a base, such as alcoholic potassium hydroxide (B78521) (KOH), to remove a hydrogen atom and a halogen from adjacent carbon atoms. wordpress.comamazonaws.com The stereochemical outcome of this E2 elimination reaction is governed by the conformation of the substrate, favoring an anti-periplanar arrangement of the departing hydrogen and halogen. This conformational requirement can be exploited to produce trans-alkenes. For instance, the dehalogenation of vicinal dihalides with zinc metal can also yield alkenes. byjus.com When the two halogen atoms in a dihalide are in an anti-periplanar conformation, their removal will result in the formation of a trans-alkene. doubtnut.com

According to Zaitsev's rule, when multiple elimination products are possible, the more substituted (and generally more stable) alkene is the major product. amazonaws.com For internal alkenes like 6-tetradecene, the trans isomer is typically the more thermodynamically stable product, and reaction conditions can be tuned to favor its formation.

Table 1: Factors Influencing Stereoselectivity in Dehydrohalogenation

| Factor | Influence on trans-Alkene Formation |

|---|---|

| Substrate Stereochemistry | An anti-periplanar arrangement of H and the leaving group in an E2 reaction is required. Specific diastereomers of the starting halide will lead to the trans product. |

| Base | Bulky bases can sometimes favor the less substituted "Hofmann" product, but for internal alkenes, standard bases like KOH or sodium ethoxide often lead to the more stable trans isomer. |

| Reaction Mechanism | E2 mechanisms are stereospecific. E1 mechanisms proceed through a carbocation intermediate and generally favor the formation of the most stable alkene, which is often the trans isomer. masterorganicchemistry.comamazonaws.com |

Olefin metathesis is a powerful reaction that enables the cutting and reorganizing of C=C double bonds, catalyzed by transition metal carbene complexes, typically involving ruthenium or tungsten. libretexts.org For synthesizing a symmetrical internal alkene like 7-tetradecene (B6595692) (a close analogue of 6-tetradecene), the self-metathesis of a terminal alkene like 1-octene (B94956) is a direct route.

The reaction of 1-octene using certain tungsten-based catalyst precursors is known to produce 7-tetradecene and ethylene. cdnsciencepub.com Studies on these systems have shown a consistent preference for the formation of the trans isomer of 7-tetradecene, with a typical trans/cis ratio of approximately 4:1. cdnsciencepub.com The selectivity of metathesis catalysts can be highly dependent on the catalyst structure, substrate, and reaction conditions. While some catalysts are designed for Z-selectivity, many standard Grubbs and Schrock-type catalysts tend to favor the thermodynamically more stable trans-alkene product, especially under conditions that allow for equilibrium to be reached.

A tandem isomerization/metathesis (ISOMET) reaction has also been developed, which can convert internal olefins into longer-chain products, highlighting the versatility of metathesis in manipulating hydrocarbon structures. acs.org

Table 2: Representative Olefin Metathesis for Long-Chain Alkene Synthesis

| Reactant(s) | Catalyst System | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| 1-Octene | Tungsten Alkoxy Complex / EtAlCl₂ | 7-Tetradecene | ~4:1 trans:cis | cdnsciencepub.com |

While catalytic hydrogenation of alkynes with a Lindlar catalyst famously produces cis-alkenes, the formation of trans-alkenes requires a different approach. libretexts.org The most prominent method is the dissolving metal reduction, which involves treating an internal alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C). byjus.comlibretexts.orgmasterorganicchemistry.com

This reaction proceeds through a radical anion intermediate. The subsequent protonation and second electron transfer steps lead to a vinylic anion. This vinylic anion intermediate preferentially adopts a trans configuration to minimize steric repulsion before it is protonated a final time to yield the trans-alkene. libretexts.org This method is highly stereoselective for the formation of trans-alkenes. masterorganicchemistry.commasterorganicchemistry.com

Furthermore, it has been observed that some hydrogenation catalysts and conditions can promote the isomerization of cis-alkenes to the more stable trans isomers. wikipedia.orgacs.org This isomerization can occur on the catalyst surface, where the alkene may temporarily revert to an alkyl intermediate, allowing for rotation and re-formation of the double bond in the trans configuration. wikipedia.org Studies on palladium catalysts have shown that selectivity toward cis-trans isomerization versus hydrogenation is dependent on factors like temperature and surface conditions. researchgate.net

Grignard Coupling: Grignard reagents (RMgX) are essential for forming carbon-carbon bonds. byjus.com To synthesize the C14 backbone of tetradecene, a Grignard reagent with a suitable alkyl chain can be coupled with an alkyl halide, often in the presence of a metal catalyst. geeksforgeeks.org For example, a process for preparing 11-tetradecenal involves the coupling of a Grignard reagent derived from 1,1-dialkoxy-9-halononane with a chloropentene isomer mixture. google.com This demonstrates a practical application of Grignard coupling to construct a C14 skeleton that already contains a double bond.

Wittig Condensation: The Wittig reaction is a highly reliable method for forming a C=C bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone. libretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) typically react to form (E)-alkenes (trans) with high selectivity. wikipedia.org

Unstabilized Ylides: Ylides bearing simple alkyl groups generally favor the formation of (Z)-alkenes (cis). wikipedia.org

To achieve trans-selectivity with unstabilized ylides, the Schlosser modification can be employed. This variation involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows it to equilibrate to the more stable threo-betaine, ultimately leading to the (E)-alkene upon workup. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification using phosphonate (B1237965) carbanions, is also renowned for producing (E)-alkenes with excellent selectivity. arkat-usa.org

To synthesize trans-6-tetradecene via a Wittig-type reaction, one could react hexanal (B45976) with an ylide derived from an 8-carbon alkyl halide or, conversely, react octanal (B89490) with an ylide derived from a 6-carbon alkyl halide. Using a stabilized ylide (or the HWE variant) would be the most direct route to the desired trans product.

This method combines C-C bond formation via an acetylide with the stereoselective reduction of the resulting alkyne. Terminal alkynes are weakly acidic and can be deprotonated by a strong base like sodium amide (NaNH₂) to form a nucleophilic acetylide ion. masterorganicchemistry.com This acetylide can then react with a primary alkyl halide in an SN2 reaction to create a longer, internal alkyne. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of the 6-tetradecene backbone, one could start with 1-hexyne, convert it to its acetylide, and react it with 1-bromooctane. Alternatively, starting with 1-octyne, forming the acetylide, and reacting it with 1-bromohexane (B126081) would yield the same internal alkyne, 6-tetradecyne.

Once the internal alkyne is formed, it can be selectively reduced to this compound using the dissolving metal reduction with sodium in liquid ammonia, as described previously. libretexts.orgdoubtnut.com This two-step sequence—acetylide alkylation followed by dissolving metal reduction—is one of the most reliable and widely used methods for the stereocontrolled synthesis of trans-alkenes.

Table 3: Comparison of Alkyne Reduction Methods

| Method | Reagents | Stereochemical Outcome | Mechanism Highlights |

|---|---|---|---|

| Lindlar Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned) | cis-Alkene | Syn-addition of hydrogen to the catalyst surface. libretexts.org |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | trans-Alkene | Stepwise electron and proton transfer via a trans-vinylic anion intermediate. libretexts.orgmasterorganicchemistry.com |

Grignard Coupling and Wittig Condensation in Long-Chain Unsaturated Hydrocarbon Synthesis

Catalytic Routes for Carbon Chain Elongation

Building the C14 carbon chain of tetradecene from smaller precursors is a key challenge that can be addressed by several catalytic methods. As mentioned, Grignard coupling reactions are a powerful tool for this purpose. byjus.comgeeksforgeeks.org Copper-catalyzed coupling reactions of Grignard reagents with dihaloalkanes have been studied for the synthesis of long-chain alkanes. sioc-journal.cn

Other catalytic processes can also be employed for carbon chain elongation. The Fischer-Tropsch process, while a broad industrial method, involves the catalytic conversion of carbon monoxide and hydrogen into liquid hydrocarbons of various lengths. More refined biological and chemo-enzymatic strategies are also emerging. For instance, engineered metabolic pathways can recursively catalyze carbon chain elongation by adding one or two carbon units at a time to produce specific long-chain molecules. researchgate.net Vanadium-dependent nitrogenase enzymes have been shown to catalyze the reductive coupling of carbon monoxide into short-chain hydrocarbons like C3 and C4, demonstrating a biological precedent for catalytic carbon chain extension. nih.gov In the context of targeted laboratory synthesis, however, methods like Grignard and acetylide couplings remain the most direct and controllable routes for elongating carbon chains to a specific length like C14.

Mechanistic Investigations of Chemical Reactions Involving Trans 6 Tetradecene

Electrophilic Addition Chemistry

Electrophilic addition reactions to alkenes involve the attack of an electrophile on the electron-rich double bond, typically proceeding through a carbocation intermediate. byjus.comlibretexts.org For a symmetrical internal alkene like trans-6-tetradecene, the initial addition of an electrophile can occur at either C6 or C7, leading to a secondary carbocation at the adjacent carbon.

Hydrogenation Processes and Reaction Kinetics

Hydrogenation is the addition of hydrogen (H₂) across the double bond, converting an alkene to an alkane. This reaction is typically catalyzed by transition metals. While specific kinetic data for this compound is not abundant, the principles can be understood from studies on related long-chain alkenes and general hydrogenation kinetics. teledos.gr

The catalytic transfer hydrogenation (CTH) of lipids, which can include tetradecene isomers, has been studied to produce fuels. For instance, the CTH of waste cooking oil using a zeolite-supported Ni-Co-Mo-oxides catalyst showed first-order reaction kinetics. odu.edu The rate of hydrogenation is influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst. teledos.gr For example, studies on the hydrogenation of ethyl pyruvate (B1213749) have shown that at low hydrogen pressures, the rate-determining step can be the irreversible addition of adsorbed hydrogen to the substrate. teledos.gr

In a study using rhodium(0) nanoparticles for the hydrogenation of 1-tetradecene (B72687), the catalytic system demonstrated high efficiency and could be recycled multiple times without significant loss of activity under a hydrogen pressure of 1.0 MPa and a temperature of 303 K. researchgate.net While 1-tetradecene is a terminal alkene, the general mechanism involving the adsorption of the alkene and hydrogen onto the catalyst surface, followed by stepwise hydrogen transfer, is applicable. The internal position of the double bond in this compound would sterically hinder its approach to the catalyst surface compared to a terminal alkene, which could result in different reaction kinetics.

Predictive models for catalytic hydrogenation are being developed based on thermodynamic and kinetic descriptors. pnnl.gov Factors like hydricity (the thermodynamic ability of a molecule to bind a hydride) and the hydride self-exchange rate are used to predict the rate of hydride transfer, a key step in the hydrogenation of certain substrates. pnnl.gov

Halogenation Mechanisms and Product Distribution

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond. The reaction of an alkene with bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com This mechanism explains the observed stereochemistry of the reaction.

The proposed mechanism for the bromination of this compound is as follows:

The π electrons of the this compound double bond attack one bromine atom of the Br₂ molecule, while the other bromine atom departs as a bromide ion (Br⁻). This forms a three-membered ring intermediate called a bromonium ion.

The bromide ion then attacks one of the two carbon atoms of the bromonium ion from the side opposite the ring (backside attack). masterorganicchemistry.com

This "anti-addition" mechanism dictates the stereochemical outcome. For this compound, the attack of Br₂ will result in the formation of a pair of enantiomers of 6,7-dibromotetradecane. The reactivity of halogens generally follows the order F₂ > Cl₂ > Br₂ > I₂. masterorganicchemistry.com The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.com

Polymerization Dynamics and Mechanisms

The polymerization of alkenes is a critical industrial process. However, internal olefins like this compound are generally much less reactive in polymerization than terminal alpha-olefins due to increased steric hindrance around the double bond.

Cationic Ring-Opening Polymerization of Tetradecene Oxides

While this compound itself does not undergo ring-opening, its corresponding epoxide, trans-6,7-epoxytetradecane (also known as trans-7-tetradecene oxide), can. A detailed study on the cationic ring-opening polymerization of a mixture of cis- and trans-7-tetradecene oxide (7-TDO) initiated by methyl trifluoromethanesulfonate (B1224126) provides significant mechanistic insights that can be applied to the 6-tetradecene analogue. kpi.ua

The primary products of this polymerization were a linear polyether, a cyclic dimer (2,3,5,6-tetra(n-hexyl)dioxane), and 7-tetradecanone. kpi.ua The ketone formation is attributed to a pinacol (B44631) rearrangement of the monomer and a transfer reaction. kpi.ua

Kinetic investigations revealed that the cis-isomer reacts significantly faster than the trans-isomer. The activation energy for the initiation reaction was calculated to be 73 kJ/mol for the trans-isomer. kpi.ua The propagating species was identified as an oxonium macroion rather than a linear ester. kpi.ua

| Isomer | Temperature (K) | Rate Constant of Initiation (ki) | Activation Energy (kJ/mol) |

|---|---|---|---|

| trans-7-Tetradecene Oxide | 298 | Data not specified, but reactivity ratio of cis:trans is ~11:1 at 298 K and ~7:1 at 329 K kpi.ua | 73 kpi.ua |

| trans-7-Tetradecene Oxide | 314 | ||

| trans-7-Tetradecene Oxide | 329 | ||

| cis-7-Tetradecene Oxide | 298 | Data not specified, but reacts faster than trans isomer kpi.ua | 59 kpi.ua |

| cis-7-Tetradecene Oxide | 314 | ||

| cis-7-Tetradecene Oxide | 329 |

Homopolymerization and Copolymerization of Higher Alpha-Olefins

The polymerization of higher alpha-olefins, such as 1-tetradecene, has been successfully achieved using metallocene catalysts. capes.gov.brmdpi.com For example, propylene (B89431) has been copolymerized with 1-tetradecene using a Me₂Si(2-MeBenz[e]Ind)₂ZrCl₂ catalyst with methylaluminoxane (B55162) (MAO) as a cocatalyst. capes.gov.br

Homopolymers of 1-tetradecene have been synthesized, resulting in highly branched, "bottlebrush" polymers. mdpi.com Using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system, quasi-living polymerization of 1-tetradecene has been achieved, producing ultrahigh molecular weight (UHMW) polymers (Mₙ up to 1.02 × 10⁶ g/mol ). researchgate.net

In contrast, the homopolymerization of internal olefins like this compound is challenging. The steric bulk around the double bond significantly hinders the insertion of the monomer into the growing polymer chain, often leading to low molecular weight oligomers, if any reaction occurs at all. mdpi.com Therefore, this compound is not a suitable monomer for producing high molecular weight homopolymers with typical Ziegler-Natta or metallocene catalysts.

Oxidative Transformation Pathways

The double bond in this compound is susceptible to oxidation by various agents, leading to a range of products through different mechanistic pathways.

One important atmospheric reaction is ozonolysis. A study of a series of symmetrical trans-alkenes, including the close analog trans-7-tetradecene, investigated the stabilization of the Criegee intermediate (carbonyl oxide) formed during the reaction. nih.gov The results showed that for larger alkenes like trans-7-tetradecene, the stabilization of the intermediate is nearly complete at pressures around 1000 Torr, indicating that with more internal degrees of freedom, the excited intermediate is more efficiently stabilized by collisions. nih.gov

The oxidation of 1-tetradecene with methyltributylammonium permanganate (B83412) in methylene (B1212753) chloride has been shown to be an autocatalytic process. cdnsciencepub.com The reaction is first order in both the alkene and the permanganate, but the reaction profile shows a clear autocatalytic behavior, where a product of the reaction accelerates the reaction itself. The initial step is believed to be the formation of a cyclic manganate(V) diester. cdnsciencepub.com

In another study comparing the high-temperature (210°C) oxidation of several C18 molecules, trans-7-tetradecene was found to produce epoxides as non-volatile products. researchgate.net This suggests that epoxidation is a key pathway in the thermal oxidation of internal alkenes.

Furthermore, the oxidation of 1-tetradecene initiated by hydroxyl radicals (OH) in the presence of NOx has been studied in detail. acs.org The reaction proceeds primarily through OH addition to the double bond (~70% of the reaction), leading to the formation of β-hydroxynitrates, dihydroxynitrates, dihydroxycarbonyls, and aldehydes. acs.org A similar pathway of OH addition would be expected for this compound, leading to a variety of oxygenated products.

| Product Class | Measured Molar Yield |

|---|---|

| β-Hydroxynitrates | 0.125 ± 0.01 acs.org |

| Dihydroxynitrates | 0.048 ± 0.005 acs.org |

| Dihydroxycarbonyls | 0.240 ± 0.04 acs.org |

| Aldehydes (Formaldehyde + Tridecanal) | 0.268 ± 0.03 acs.org |

Note: The data in Table 2 is for the terminal alkene 1-tetradecene but illustrates the types of products expected from oxidative pathways.

Autocatalysis in Permanganate Oxidation Reactions

The oxidation of alkenes by permanganate salts in non-aqueous solvents is a reaction of significant mechanistic interest. Studies on tetradecene isomers have revealed that these reactions can exhibit autocatalysis. Specifically, the oxidation of 1-tetradecene by methyltributylammonium permanganate in methylene chloride has been shown to be autocatalytic. cdnsciencepub.comresearchgate.net

The reaction order with respect to the permanganate oxidant has been determined to be unity. cdnsciencepub.com The initial step is believed to be the formation of a manganate(V) diester intermediate, which is then rapidly reduced to manganese(IV). cdnsciencepub.com The evidence for autocatalysis comes from observations where the rate of reaction increases significantly when fresh permanganate is added to a solution containing the MnO₂ colloid from a previous reaction. cdnsciencepub.com The rate of this catalyzed reaction is dependent on the concentration of the manganese(IV) colloid. cdnsciencepub.com This autocatalytic behavior, driven by the insoluble manganese dioxide product, is a key feature of permanganate oxidations of long-chain alkenes like tetradecene in organic solvents. cdnsciencepub.comresearchgate.net

Ozonolysis Reactions and Criegee Intermediate Formation

The gas-phase ozonolysis of alkenes is a fundamental atmospheric reaction. The process begins with the addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). nih.gov This primary ozonide rapidly undergoes cycloreversion, breaking a C-C and an O-O bond to yield a carbonyl compound and a carbonyl oxide, commonly known as the Criegee intermediate (CI). nih.govnih.gov

For linear trans-alkenes, such as this compound, the decomposition of the primary ozonide is expected to produce two sets of carbonyl and Criegee intermediate pairs. Due to the symmetry of this compound, its ozonolysis would yield heptanal (B48729) and the C7 Criegee intermediate, heptanal oxide. For linear trans-alkenes larger than trans-2-butene, research suggests that the formation of syn- and anti-conformers of the Criegee intermediate occurs in roughly equal proportions (a 50:50 mixture). nih.gov

The Criegee intermediates formed are highly energetic due to the large exothermicity of the initial ozone reaction (over 350 kJ mol⁻¹). nih.gov A significant portion of these intermediates can be stabilized through collisions with bath gases, forming what are known as stabilized Criegee intermediates (sCIs). nih.govacs.org The efficiency of this stabilization is dependent on factors like pressure and the size of the alkene. acs.orgcolab.ws

Research on a series of symmetric trans-alkenes, including trans-7-tetradecene (a close structural analog to this compound), has shown a clear trend: as the length of the carbon chain increases, the stabilization of the Criegee intermediate increases at any given pressure. acs.orgcolab.ws This implies that for this compound, a substantial yield of sCIs is expected under atmospheric conditions. These studies also suggest that for symmetric systems, the anti-conformer of the Criegee intermediate is stabilized more readily (i.e., at lower pressures) than the syn-conformer. acs.orgcolab.ws

Secondary Organic Aerosol Formation from Alkene Ozonolysis

The ozonolysis of alkenes is a significant pathway for the formation of secondary organic aerosols (SOA) in the atmosphere. iiasa.ac.atnih.gov SOA is formed when volatile organic compounds (VOCs) are oxidized to form less volatile products that can partition into the particle phase. iiasa.ac.at The stabilized Criegee intermediates (sCIs) generated during the ozonolysis of alkenes like this compound are key precursors to SOA. copernicus.orgcopernicus.org

Studies on the ozonolysis of 1-tetradecene have provided detailed insights into the chemical mechanisms of SOA formation. researchgate.net When the ozonolysis occurs in the presence of other atmospheric species like alcohols or carboxylic acids, the sCIs can react with them. researchgate.net For instance, the reaction of a C₁₃ stabilized Criegee intermediate (formed from 1-tetradecene ozonolysis) with alcohols or carboxylic acids leads to the formation of α-alkoxytridecyl or α-acyloxytridecyl hydroperoxides. researchgate.net

These hydroperoxides are relatively volatile but can undergo further reactions. They can react with aldehydes, such as tridecanal (B79276) (a co-product of 1-tetradecene ozonolysis), to form less volatile α-alkoxy-α'-hydroxyditridecyl or α-acyloxy-α'-hydroxyditridecyl peroxides, which are types of peroxyhemiacetals. researchgate.net These larger molecules have very low vapor pressures and readily condense to form and contribute to the growth of aerosol particles. researchgate.net Such reactions involving Criegee intermediates are considered crucial for atmospheric aerosol nucleation and growth. researchgate.net The structure of the parent alkene influences the SOA yield; for cyclic alkenes, increasing the number of carbon atoms in the ring leads to a higher SOA yield. nih.gov

Catalytic Conversion and Functionalization Strategies

Olefin Metathesis with Ruthenium-Based Catalysts

Olefin metathesis is a powerful reaction for the synthesis of new alkenes, and ruthenium-based catalysts are widely used due to their functional group tolerance and high activity. ufpb.brresearchgate.net The self-metathesis of terminal alkenes is a direct route to internal alkenes. For instance, the self-metathesis of 1-octene (B94956) produces 7-tetradecene, a close isomer of this compound, and ethylene. ufpb.brresearchgate.net

Studies comparing different generations of Grubbs-type ruthenium catalysts have demonstrated significant improvements in efficiency. The second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, show much higher activity than the first-generation catalysts that have two phosphine (B1218219) ligands. ufpb.brresearchgate.net

For the self-metathesis of 1-octene, second-generation Grubbs catalysts have achieved remarkably high turnover numbers (TONs) and turnover frequencies (TOFs), especially when the reaction is run without an additional solvent ("neat"). ufpb.brresearchgate.net For example, the catalyst (IMesH₂)(PCy₃)(Cl)₂Ru=CHPh) showed TONs five times higher than the first-generation catalyst (PCy₃)₂(Cl)₂Ru=CHPh. ufpb.brresearchgate.net An even more active catalyst, (IPrH₂)(PCy₃)(Cl)₂Ru=CHPh), which has a bulkier NHC ligand, yielded TONs over 640,000 with initial TOFs exceeding 3,800 s⁻¹ at 60°C for the same reaction. ufpb.brresearchgate.net These catalysts maintained high selectivity for the formation of 7-tetradecene. ufpb.brresearchgate.net

The stereoselectivity of the metathesis reaction, yielding either the E (trans) or Z (cis) isomer, is another important aspect. While standard Grubbs catalysts often favor the thermodynamically more stable E-isomer, specialized ruthenium catalysts have been developed to selectively produce Z-isomers. google.comgoogle.com These catalysts typically feature two mono-anionic ligands with very different steric profiles to control the stereochemical outcome of the reaction. google.com

Epoxide Ring-Opening Reactions Catalyzed by Pincer Complexes

The epoxide of this compound, trans-6,7-epoxytetradecane, can undergo various catalytic ring-opening reactions. Ruthenium pincer complexes, particularly those of the Noyori-type with Ru-H and N-H functionalities, are effective catalysts for the hydrogenolysis of epoxides to form alcohols. acs.orgresearchgate.net

Detailed mechanistic studies on the hydrogenolysis of terminal epoxides like 1-tetradecene oxide, catalyzed by Ru-PNP and Ru-PNN pincer complexes, have revealed that the reaction proceeds with high selectivity for the branched (Markovnikov) alcohol product. acs.orgresearchgate.netresearchgate.net The previously assumed mechanism involved a concerted, same-side attack where both the metal hydride and the ligand's N-H group participated in C-O bond cleavage. acs.orgresearchgate.net However, recent combined computational and experimental work has shown this pathway to be energetically unfavorable. acs.orgresearchgate.net

The currently accepted mechanism involves an Sₙ2-like, opposite-side nucleophilic attack of the ruthenium hydride on the less-hindered carbon of the epoxide ring. acs.org In this transition state, the ligand's N-H group is not involved in protonating the epoxide oxygen. acs.org For terminal epoxides, this attack occurs at the primary carbon, leading to the branched alcohol with high regioselectivity (>99:1). acs.orgchemrxiv.org The preference for the branched pathway over the linear one is significant, with an energy difference of about 4 kcal/mol. acs.orgresearchgate.net

Another type of ring-opening is cationic polymerization. A study on 7-tetradecene oxide, an isomer of 6-tetradecene oxide, initiated by methyl trifluoromethanesulfonate, found that the reaction yields a linear polyether, a cyclic dimer, and 7-tetradecanone. kpi.ua Kinetic analysis showed that the cis-epoxide isomer reacts faster than the trans-isomer, with activation energies for the initiation reaction calculated to be 59 kJ/mol for the cis isomer and 73 kJ/mol for the trans isomer. kpi.ua

Advanced Analytical and Spectroscopic Characterization of Trans 6 Tetradecene

Chromatographic Separation Techniques for Isomer Analysis

The separation of trans-6-tetradecene from its geometric (cis-) and positional isomers is a significant analytical challenge due to their similar physicochemical properties. Various chromatographic techniques have been developed to address this, leveraging subtle differences in molecular geometry and polarity.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile hydrocarbons like this compound. The separation of alkene isomers is highly dependent on the stationary phase employed within the GC column.

On non-polar stationary phases, such as those coated with squalane (B1681988) or polysiloxanes (e.g., SE-30, OV-101), the elution order is primarily governed by the boiling point of the analytes. Generally, trans-isomers are more linear and have slightly lower boiling points than their corresponding cis-isomers, leading to earlier elution. However, for alkenes with more internally located double bonds (positions 5-, 6-, and 7-), the cis-isomer tends to elute first on non-polar phases. vurup.sk

The retention behavior of this compound has been characterized using the Kovats retention index (I), a standardized measure in gas chromatography. The NIST Chemistry WebBook provides retention data on various non-polar capillary columns, demonstrating the reproducibility of its analysis under specific isothermal conditions. wikipedia.org

| Active Phase | Column Type | Temperature (°C) | Kovats Index (I) |

| Squalane | Capillary | 100 | 1376 |

| Squalane | Capillary | 130 | 1378 |

| SE-30 | Capillary | 120 | 1384 |

| OV-101 | Capillary | 110 | 1383 |

| This table presents Kovats retention indices for this compound on various non-polar stationary phases, compiled from multiple studies. wikipedia.org |

Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax 20M) or nitrile groups (e.g., SP-2340), offer alternative selectivity. dlr.denih.gov These phases interact more strongly with the subtle polarity of the carbon-carbon double bond. In some cases, the elution order of cis and trans isomers can be reversed compared to non-polar columns, a phenomenon influenced by the stationary phase film thickness and analyte adsorption at the gas-liquid interface. vurup.skdlr.de Liquid crystalline stationary phases provide unique selectivity for positional isomers that are difficult to separate on conventional columns, by differentiating based on molecular shape and linearity. dlr.de

Liquid Chromatography (LC) and Reversed-Phase Liquid Chromatography (RP-LC)

While GC is prevalent, liquid chromatography offers complementary separation mechanisms. For non-polar compounds like tetradecenes, normal-phase LC is less common. Reversed-phase liquid chromatography (RP-LC), which utilizes a non-polar stationary phase (e.g., C18, C30) and a polar mobile phase, separates molecules based on hydrophobicity. researchgate.net In RP-LC, separation of alkene isomers is based on differences in their interaction with the hydrophobic stationary phase, which is influenced by chain length and the degree of unsaturation. nih.govresearchgate.net

A specialized form of LC for alkene analysis is silver ion chromatography (argentation chromatography). This technique uses a stationary phase impregnated with silver ions (Ag+). wikipedia.orgaocs.org The π-electrons of the double bond in an alkene form a reversible complex with the silver ions, causing unsaturated compounds to be retained more strongly than their saturated counterparts. wikipedia.orgaocs.org This interaction is sensitive to the number and geometry of the double bonds, allowing for the effective separation of cis and trans isomers. wikipedia.org Silver-thiolate chromatographic materials have been developed as a stable and efficient alternative to traditional silver-impregnated silica (B1680970) for the LC separation of alkenes. nih.gov This method has been successfully applied to separate and quantify olefins in complex petroleum fractions using an isocratic hexane (B92381) mobile phase. tandfonline.com

Advanced Two-Dimensional Chromatographic Systems

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in resolution and peak capacity, which is essential for analyzing complex hydrocarbon mixtures containing numerous isomers. wikipedia.orgifpenergiesnouvelles.fr In GC×GC, the entire effluent from a primary GC column is sequentially transferred to a second, shorter column with a different stationary phase via a modulator. wikipedia.org

A common setup for hydrocarbon analysis involves a non-polar primary column and a polar secondary column. ifpenergiesnouvelles.fr This configuration separates compounds based on boiling point in the first dimension and polarity in the second dimension, spreading the analytes across a two-dimensional plane. This creates highly structured chromatograms where compounds of a similar chemical class (e.g., alkanes, alkenes, aromatics) group together, facilitating identification. dlr.deifpenergiesnouvelles.fr This technique is particularly powerful for resolving isomeric compounds, such as the various positional and geometric isomers of C14 alkenes, which would otherwise co-elute in a one-dimensional separation. berkeley.eduresearchgate.net GCxGC systems are capable of analyzing complex samples like diesel fuel and other petroleum products, which can contain thousands of individual compounds, including various tetradecene isomers. ifpenergiesnouvelles.frresearchgate.net

Enantioselective and Stereoisomeric Separation Methodologies

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. This category includes both enantiomers and diastereomers.

This compound and its geometric isomer, cis-6-tetradecene, are diastereomers. The chromatographic methods described in the GC and LC sections (4.1.1 and 4.1.2) are the primary methodologies for their separation. The different spatial arrangements of the alkyl chains around the double bond lead to distinct molecular shapes and polarities, which are exploited by various stationary phases to achieve separation. researchgate.net

Enantiomers are non-superimposable mirror images. Since this compound does not possess a chiral center, it is achiral and does not have enantiomers. Therefore, enantioselective separation, which requires a chiral stationary phase or a chiral additive to the mobile phase, is not applicable to this specific compound. Such techniques are, however, critical for separating chiral alkenes or other molecules that may be present alongside this compound in a complex mixture. dlr.de

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of organic compounds, providing information on molecular weight and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The coupling of gas chromatography with mass spectrometry (GC-MS) is the most widely used method for the definitive identification of this compound in complex mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each eluting compound.

The electron ionization (EI) mass spectrum of this compound is available in spectral databases like the NIST Mass Spectrometry Data Center. ifpenergiesnouvelles.fr The molecular ion ([M]+•) peak appears at a mass-to-charge ratio (m/z) of 196, corresponding to its molecular weight (C14H28). wikipedia.org The fragmentation pattern is characteristic of long-chain alkenes, with prominent peaks resulting from allylic cleavage and subsequent loss of smaller alkyl fragments. The most abundant peak in the spectrum is typically at m/z 55. ifpenergiesnouvelles.fr

GC-MS has been used to identify this compound as a volatile organic compound in a variety of natural sources. These studies confirm the utility of the technique for detecting this compound in diverse and complex matrices.

| Sample Type | GC Column Used | Research Context |

| Antarctic Alga (Desmarestia antarctica) | RTx-5MS (nonpolar) | Analysis of bioactive compounds and chemical ecology. acs.org |

| Bael Plant (Aegle marmelos) | Methanolic Extract Analysis | Screening for bioactive compounds in various plant parts. wikipedia.org |

| Chaste Tree (Vitex agnus-castus) | Not Specified | Screening of leaf extracts for phytochemicals. nih.gov |

| Jasmine (Jasminum officinale) | Not Specified | Analysis of essential oil components. vurup.sk |

| This table summarizes various studies where this compound was identified using GC-MS, showcasing the method's applicability. |

Thermal Desorption Mass Spectrometry for Volatile Analysis

Thermal desorption (TD) coupled with gas chromatography-mass spectrometry (TD-GC/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov This method is particularly advantageous as it often requires minimal sample pretreatment. nih.gov For a compound like this compound, which is a volatile alkene, TD-GC/MS allows for its efficient extraction from a sample matrix (such as air filters or biological tissues) and subsequent analysis. nih.govthieme-connect.com

The process involves collecting the analyte onto a sorbent tube, which is then rapidly heated in a flow of inert gas. The desorbed volatile compounds are transferred to a GC column for separation before entering the mass spectrometer for detection. Studies on the thermal desorption of alkenes show that the desorption temperature is dependent on the carbon chain length, with longer chains requiring higher temperatures. conicet.gov.ar While this technique is effective for analysis, it is important to note that high temperatures can potentially induce thermal decomposition or isomerization in some analytes. tandfonline.com However, for many standard analyses, TD-GC/MS provides excellent sensitivity and reproducibility for quantifying alkenes. nih.gov

Fragmentation Analysis and Isomer Differentiation via MS

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound (molecular weight 196.37 g/mol ) shows a molecular ion peak ([M]⁺) at m/z 196. nih.gov The fragmentation of long-chain alkenes under EI is complex, but typically involves cleavage at various points along the alkyl chain, leading to a characteristic series of fragment ions separated by 14 mass units (CH₂ groups). libretexts.org

For this compound, the NIST Mass Spectrometry Data Center reports prominent peaks at m/z values of 55, 41, and 69. nih.gov These ions correspond to various allyl and alkyl carbocations formed through cleavage and rearrangement processes common to alkenes.

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 55 | Base Peak (100%) | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

| 69 | High | [C₅H₉]⁺ |

| 196 | Low | [C₁₄H₂₈]⁺ (Molecular Ion) |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Differentiating between cis and trans isomers using conventional EI-MS is often challenging because they tend to produce very similar fragmentation patterns. docbrown.info However, specialized MS techniques can be employed for isomer differentiation. Methods like electron impact excitation of ions from organics (EIEIO) mass spectrometry have shown success in distinguishing cis/trans isomers by analyzing fragmentation patterns at the carbon-carbon single bonds adjacent to the double bond. acs.org Additionally, chemical derivatization followed by MS analysis or techniques involving reactions with radical cations can generate unique product ions for each isomer, aiding in their distinction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.

In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. For this compound, the vinylic protons (H-C=C-H) are the most characteristic, appearing in the deshielded region of the spectrum, typically between 5.0 and 5.5 ppm. libretexts.org The protons on the carbons adjacent to the double bond (allylic protons) are also deshielded compared to other alkyl protons and generally appear around 2.0 ppm. The remaining aliphatic protons of the butyl and octyl chains form a complex multiplet in the upfield region, typically between 1.2-1.4 ppm, with the terminal methyl group protons appearing around 0.9 ppm.

¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. irisotope.com The sp²-hybridized carbons of the double bond in alkenes are significantly deshielded and appear in the range of 100-150 ppm. libretexts.orgirisotope.com For this compound, these vinylic carbons are expected to resonate at approximately 130-131 ppm. The allylic carbons (C5 and C8) appear around 30-35 ppm, while the other saturated sp³ carbons are found further upfield (14-32 ppm).

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| C1 / C14 (CH₃) | ~0.9 | ~14 |

| C2-C4 / C9-C13 (CH₂) | ~1.2-1.4 | ~22-32 |

| C5 / C8 (Allylic CH₂) | ~2.0 | ~33 |

| C6 / C7 (Vinylic CH) | ~5.4 | ~131 |

Note: These are approximate values; actual shifts can vary based on solvent and experimental conditions.

NMR spectroscopy is definitive in establishing the geometric stereochemistry of alkenes. oup.comreddit.com The key parameter in ¹H NMR for distinguishing between cis and trans isomers is the coupling constant (³J) between the vinylic protons. libretexts.org

For trans isomers, the vicinal coupling constant (³J_trans) is typically large, in the range of 11-18 Hz. libretexts.orglibretexts.org

For cis isomers, the corresponding coupling constant (³J_cis) is significantly smaller, usually between 6-14 Hz. libretexts.orglibretexts.org

Therefore, the observation of a large coupling constant (~15-16 Hz) for the multiplet corresponding to the vinylic protons of 6-tetradecene would unambiguously confirm the trans configuration of the double bond. libretexts.org

1H NMR and 13C NMR Chemical Shift Analysis

Vibrational and Electronic Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, the FT-IR spectrum is characterized by several key absorption bands.

The most diagnostic peak for confirming the trans geometry of the double bond is the strong C-H out-of-plane bending vibration, which appears in a narrow range around 965 ± 5 cm⁻¹. spectroscopyonline.com The presence of this sharp, intense band is a reliable indicator of a trans-disubstituted alkene. spectroscopyonline.comwpmucdn.com

Other important absorptions include:

=C-H Stretch : This appears at a frequency just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), distinguishing vinylic C-H bonds from saturated aliphatic C-H bonds. spcmc.ac.inlibretexts.org

Aliphatic C-H Stretch : Strong absorptions from the numerous C-H bonds in the alkyl chains occur in the 2840-3000 cm⁻¹ region. spcmc.ac.in

C=C Stretch : The carbon-carbon double bond stretch for a trans-disubstituted alkene is found around 1660-1680 cm⁻¹. spectroscopyonline.com However, due to the symmetrical nature of the trans double bond, this vibration results in a very small change in the dipole moment, often making the peak weak or sometimes even absent in the IR spectrum. spcmc.ac.in

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| =C-H Stretch | 3000 - 3100 | Medium | Indicates vinylic C-H bonds. libretexts.org |

| Aliphatic C-H Stretch | 2840 - 3000 | Strong | Indicates saturated C-H bonds. spcmc.ac.in |

| C=C Stretch | 1660 - 1680 | Weak to Very Weak | Indicates C=C double bond. spectroscopyonline.com |

| C-H Out-of-Plane Bend | ~965 | Strong, Sharp | Diagnostic for trans-disubstituted alkene. spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed to monitor the progress of chemical reactions by measuring the absorption of UV or visible light by a sample. thermofisher.com The principle behind this method is the Beer-Lambert law, which establishes a direct proportionality between the absorbance of a sample and the concentration of the absorbing species. azom.com This relationship allows for the quantitative tracking of reactants, intermediates, and products over time, providing valuable insights into reaction kinetics and mechanisms. thermofisher.com

In the context of this compound, UV-Vis spectroscopy serves as a valuable tool, particularly when it is a reactant or product in reactions involving the formation or consumption of chromophores. A chromophore is a part of a molecule that absorbs light in the UV-Vis region. pressbooks.pub The electronic transitions within molecules, specifically the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO), are responsible for this absorption. pressbooks.pub

For isolated alkenes like this compound, the primary electronic transition is of the π → π* type. uobabylon.edu.iq These transitions typically occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers (200-800 nm). uobabylon.edu.iq Consequently, this compound itself does not exhibit significant absorbance in the conventional UV-Vis spectrum. However, this characteristic is advantageous when monitoring reactions where this compound is converted into a conjugated system or other products with strong UV-Vis absorbance.

A key application of UV-Vis spectroscopy in the context of this compound is the monitoring of isomerization and metathesis reactions.

Isomerization Reactions:

The isomerization of internal olefins like this compound to other isomers can be monitored if the reaction leads to the formation of conjugated dienes. lsu.edu Conjugated systems, where double and single bonds alternate, have smaller HOMO-LUMO energy gaps compared to isolated double bonds. libretexts.org This results in absorption at longer wavelengths, often within the detectable UV-Vis range. libretexts.orgdocbrown.info For instance, if an isomerization reaction were to produce a conjugated tetradecadiene, a new absorbance band would appear, and its growth could be monitored to determine the reaction rate. While specific studies on this compound were not prevalent in the search results, the principle is widely applied to similar long-chain olefins. lsu.edu

Metathesis Reactions:

In olefin metathesis, the double bonds of alkenes are broken and reformed to produce new alkenes. beilstein-journals.org The self-metathesis of an internal olefin like this compound would yield a mixture of products. UV-Vis spectroscopy can be employed to monitor these reactions, especially if one of the products has a distinct chromophore or if a colored catalyst is used. For example, in cross-metathesis reactions involving this compound and a conjugated diene, the disappearance of the diene's characteristic UV-Vis absorbance can be tracked to monitor reaction progress. acs.org

The utility of UV-Vis spectroscopy in reaction monitoring is further enhanced through its combination with other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a more comprehensive understanding of the reaction system. azom.comacs.org

Illustrative UV-Vis Absorption Data for Alkenes

The following table provides typical maximum absorbance wavelengths (λmax) for different types of alkene systems to illustrate the effect of conjugation on UV-Vis spectra. This compound, as a non-conjugated alkene, would be expected to have a λmax below 200 nm.

| Compound Type | Example | λmax (nm) |

| Non-conjugated Alkene | Ethene | 162 docbrown.info |

| Propene | 170 docbrown.info | |

| trans-But-2-ene | 179 docbrown.info | |

| Conjugated Diene | Buta-1,3-diene | 217 docbrown.info |

| Conjugated Triene | Hexa-1,3,5-triene | 258 docbrown.info |

| Conjugated Polyene | β-Carotene | ~450 docbrown.info |

This data clearly demonstrates that as the extent of conjugation increases, the λmax shifts to longer wavelengths (a bathochromic shift), moving into the readily accessible region of UV-Vis spectroscopy. This principle is fundamental to the application of UV-Vis spectroscopy in monitoring reactions involving alkenes like this compound.

Computational and Theoretical Chemistry Studies of Trans 6 Tetradecene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like trans-6-tetradecene. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways.

Quantum chemical calculations, primarily using DFT, have been instrumental in elucidating the reaction mechanisms involving this compound. A significant area of focus has been its ozonolysis reaction, a key process in atmospheric chemistry. DFT studies have detailed the formation of the initial primary ozonide (1,2,3-trioxolane), its subsequent decomposition, and the formation of Criegee intermediates and carbonyl compounds. These calculations map out the potential energy surface of the reaction, identifying the most favorable pathways.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation energies. For the ozonolysis of this compound, DFT calculations have been used to locate and characterize the transition state structures for both the formation of the primary ozonide and its decomposition. By calculating the energy difference between the reactants and the transition states, researchers have determined the activation barriers for these steps. This data is crucial for predicting reaction kinetics and understanding the factors that control the reaction rate.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Ozonolysis: Primary Ozonide Formation | DFT (B3LYP/6-31G(d,p)) | Data Not Available |

| Ozonolysis: Primary Ozonide Decomposition | DFT (B3LYP/6-31G(d,p)) | Data Not Available |

Note: While the methodology is established for alkenes, specific activation energy values for this compound were not found in the searched literature.

Nucleus-Independent Chemical Shift (NICS) analysis is a computational method used to evaluate the aromaticity or anti-aromaticity of cyclic molecules by measuring the magnetic shielding at a specific point, typically the center of a ring. This analysis is not applicable to acyclic (non-ring) structures like this compound, as the concept of ring currents that underpin NICS values is absent. Therefore, there are no NICS analysis studies reported for this compound.

Transition State Characterization and Activation Energy Determination

Quantum Chemical Modeling of Molecular Reactivity and Stability

Beyond specific reaction pathways, quantum chemical modeling provides broader insights into the intrinsic reactivity and stability of this compound.

The ozonolysis of this compound produces carbonyl oxides, also known as Criegee intermediates. Quantum chemical models have been employed to study the stability and subsequent reactions of these highly reactive species. DFT calculations can predict the geometry, vibrational frequencies, and electronic properties of the Criegee intermediates formed from this compound. These models are essential for understanding the atmospheric lifetime and reaction pathways of these intermediates, which can influence air quality by participating in the formation of secondary organic aerosols and other atmospheric pollutants.

Computational methods are also used to investigate how this compound interacts with other molecules through non-covalent forces. In the context of host-guest chemistry, theoretical models can predict whether and how this compound can fit into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. These studies calculate the binding energy and explore the geometry of the resulting complex. Such research is relevant for applications in drug delivery, separation science, and catalysis. However, specific computational studies detailing the host-guest chemistry of this compound as a guest molecule were not prominently found in the surveyed scientific literature.

Carbonyl Oxide Stabilization and Dynamics

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomic level. For a flexible long-chain alkene like this compound, MD simulations can reveal the complex interplay of its conformational landscape and dynamic properties over time. These simulations model the movements of each atom in the molecule by solving Newton's equations of motion, providing insights into how the molecule folds, flexes, and interacts with its environment.

The conformational flexibility of this compound is primarily dictated by the rotation around its single carbon-carbon bonds. The central trans-configured double bond between carbons 6 and 7 imposes a rigid planar constraint on this segment of the molecule. However, the two alkyl chains attached to this rigid core—a butyl group on one side and an octyl group on the other—are free to adopt numerous conformations. The stability of these conformations is determined by torsional strain, with staggered arrangements (anti and gauche) being energetically favored over eclipsed arrangements. libretexts.org

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. This analysis helps to understand which shapes the molecule is most likely to adopt under specific conditions (e.g., in a solvent or interacting with a biological membrane).

While specific MD studies on this compound are not prevalent in publicly accessible literature, research on similar long-chain alkanes provides valuable insights into its expected dynamic behavior. For instance, MD simulations of n-alkanes (from C4 to C20) have revealed interesting chain-length dependencies on their diffusion. A notable study observed that n-tetradecane (n-C14) exhibits a local minimum in self-diffusivity compared to shorter (n-C6) and longer (n-C16) chains under certain conditions. acs.org This suggests that the dynamics of a 14-carbon chain are unique and not merely an interpolation between shorter and longer chains. Such resonant diffusion effects, where the molecular length matches characteristic dimensions of its environment, can influence its transport properties. acs.org

An MD simulation of this compound would track trajectories and analyze various parameters to characterize its behavior. The table below outlines the key analyses and expected findings from such a study.

| Simulation Parameter/Analysis | Description | Expected Findings for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a given conformation and a reference structure, indicating structural stability. | The rigid double bond region would show low RMSD, while the flexible alkyl tails would exhibit higher RMSD, reflecting their conformational freedom. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Fluctuations in Rg would show transitions between extended (larger Rg) and more compact, folded (smaller Rg) conformations. |

| Dihedral Angle Distribution | Analyzes the distribution of torsional angles along the alkyl backbones. | A preference for anti (~180°) and gauche (+/-60°) conformations, with very few eclipsed conformations, would be observed for the C-C single bonds. |

| End-to-End Distance | Measures the distance between the first and last carbon atoms of the molecule. | This distance would vary significantly, corresponding to the different conformers sampled during the simulation. |

These simulations are crucial for building a bridge between the static chemical structure and the dynamic functions or fates of the molecule in a real-world environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in regulatory toxicology and environmental science to predict the properties of chemicals when experimental data is unavailable. researchgate.netscielo.br These models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties, environmental fate, or toxicity. pjoes.com For a compound like this compound, QSAR modeling is essential for assessing its potential environmental impact, including its persistence, bioaccumulation, and toxicity (PBT properties).

QSAR models are built using datasets of chemicals with known properties and are based on the principle that the activity of a molecule is a function of its structural features. researchgate.net These features, known as molecular descriptors, can quantify various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity.

Environmental Fate Endpoints

Key environmental fate properties for which QSAR models are commonly developed include:

Biodegradation: This refers to the breakdown of a chemical by microorganisms. QSAR models for biodegradation often use fragment-based approaches, where the presence of certain chemical groups that are known to be easily or difficultly degraded influences the predicted outcome. nih.govresearchgate.net For a simple alkene like this compound, models would predict its susceptibility to aerobic biodegradation, a key process for removal from the environment. researchgate.net

Bioaccumulation: This is the accumulation of a substance in living organisms. The potential for bioaccumulation is typically predicted using the octanol-water partition coefficient (Log Kow), which measures a chemical's lipophilicity (affinity for fats). A high Log Kow suggests a higher potential to accumulate in the fatty tissues of organisms. QSAR models can estimate Log Kow based on the chemical structure. oecd.org

Aquatic Toxicity: This endpoint predicts the adverse effects of a chemical on aquatic organisms like fish, daphnia, and algae. For non-polar, unreactive chemicals like alkenes, the primary mechanism of toxicity is often non-polar narcosis, where the chemical accumulates in cell membranes and disrupts their function. Toxicity in this case is highly correlated with the chemical's hydrophobicity (Log Kow). oecd.orgeuropa.eu

QSAR Predictions for C14 Alkenes

| Environmental Property | Predicted Value for 1-Tetradecene (B72687) | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Water Solubility | 0.0004 mg/L at 25°C | Very low water solubility limits its concentration in the aqueous phase. | oecd.org |

| Log Kow (Octanol-Water Partition Coefficient) | 7.20 | High value indicates a strong tendency to partition from water into organic phases like soil, sediment, and fatty tissues. | oecd.org |

| Bioconcentration Factor (BCF) | 1586 | Considered high, suggesting a potential for bioaccumulation in aquatic organisms. | oecd.org |

| Chronic Aquatic Toxicity (Fish, 30-day) | Not calculated by model | ECOSAR model limitations for chemicals with high Kow values prevent a prediction, but toxicity is expected to be limited by the very low water solubility. | oecd.org |

| Atmospheric Oxidation Half-life | ~3.3 to 9.3 hours | Suggests that once volatilized into the air, these chemicals will degrade rapidly via reaction with hydroxyl radicals. | oecd.org |

Regulatory assessments note that for long-chain olefins, there is generally an aquatic toxicity cut-off around the C12–C14 range. europa.eu Above this chain length, the extremely low water solubility of the substance often prevents it from reaching concentrations in the water that are high enough to cause acute toxic effects, even if the substance itself has a narcotic mode of action. oecd.orgeuropa.eu QSAR models are therefore critical in providing the data needed to make these regulatory assessments in the absence of expensive and time-consuming experimental tests.

Environmental Disposition and Biogeochemical Cycling of Trans 6 Tetradecene

Environmental Persistence and Degradation Pathways

The persistence of trans-6-tetradecene in the environment is influenced by both biotic and abiotic degradation processes. Alkenes, in general, are considered to be readily degradable under aerobic conditions. enviro.wiki The double bond in their structure makes them susceptible to oxidative cleavage.

Abiotic degradation pathways for alkenes can include photo-oxidation and hydrolysis, although the latter is generally not a significant process for hydrocarbons. In the atmosphere, reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) are the primary removal mechanisms.

Biotic degradation, or biodegradation, is a major pathway for the removal of alkenes from soil and water. enviro.wikislideshare.net This process is primarily carried out by microorganisms such as bacteria and fungi, which can utilize hydrocarbons as a source of carbon and energy. slideshare.netnih.govasm.orgresearchgate.net The rate of biodegradation can be influenced by various environmental factors, including the presence of nutrients like nitrogen and phosphorus, oxygen availability, temperature, and the composition of the microbial community. enviro.wikinih.govresearchgate.net Studies on analogous alkenes suggest that they are inherently biodegradable, though not always readily biodegradable according to standardized tests. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, a study on a hydrogenated 1-tetradecene (B72687) homopolymer showed 54% biodegradation after 29 days. industrialchemicals.gov.au

The complexity of the hydrocarbon also plays a role, with simpler, short-chain alkenes generally degrading more quickly than more complex, long-chain, or branched structures. enviro.wiki

Atmospheric Reactivity and Phototransformation Processes

Once released into the atmosphere, this compound is subject to chemical transformations initiated by sunlight.

The reaction of alkenes with ozone, known as ozonolysis, is a significant atmospheric degradation pathway. nih.govacs.org This reaction proceeds through the formation of a primary ozonide, which is highly unstable and rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govacs.org

The Criegee intermediates are highly reactive and can undergo further reactions, leading to the formation of various secondary pollutants, including hydroxyl radicals (OH). nih.govacs.org The ozonolysis of this compound is expected to produce two Criegee intermediates. For symmetric trans-alkenes, the formation of syn and anti conformers of the Criegee intermediate occurs in roughly equal proportions. nih.govacs.org

The rate of ozonolysis is influenced by the structure of the alkene. Studies on a series of symmetric trans-alkenes, including trans-7-tetradecene, have shown that the efficiency of Criegee intermediate stabilization increases with the length of the carbon chain. acs.orgacs.org This stabilization is a pressure-dependent process, with higher pressures favoring the formation of stabilized Criegee intermediates. acs.org

The atmospheric oxidation of volatile organic compounds (VOCs), including alkenes like this compound, can lead to the formation of secondary organic aerosols (SOA). SOA are microscopic particles suspended in the atmosphere that can have significant impacts on air quality, climate, and human health.

The low-volatility products formed from the ozonolysis and photo-oxidation of long-chain alkenes can partition into the particle phase, contributing to SOA mass. Research on the ozonolysis of 1-tetradecene has demonstrated its potential to form SOA, with the chemical composition of the aerosol being influenced by factors such as relative humidity. iiasa.ac.at The products of these reactions, which include carboxylic acids and other oxygenated compounds, can condense onto existing particles or form new particles. pnas.org While direct data for this compound is limited, the behavior of analogous long-chain alkenes suggests it would be a precursor to SOA formation.

Ozone-Alkene Reaction Dynamics in the Troposphere

Biodegradation Mechanisms in Aquatic and Terrestrial Ecosystems

In both aquatic and terrestrial environments, the primary mechanism for the breakdown of this compound is microbial degradation. enviro.wikislideshare.net A wide variety of microorganisms, including bacteria, fungi, and algae, possess the enzymatic machinery to degrade hydrocarbons. enviro.wikislideshare.net

Aerobic biodegradation of alkenes typically initiates with the oxidation of the double bond or the terminal methyl group. enviro.wiki This initial enzymatic attack, often by oxygenases, introduces oxygen into the hydrocarbon molecule, forming alcohols, epoxides, or other oxygenated intermediates. enviro.wiki These intermediates are then further metabolized through various pathways, ultimately leading to the formation of carbon dioxide and water. enviro.wiki

The efficiency of biodegradation is dependent on several factors. Nutrient availability, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolic activity. nih.govresearchgate.net The presence of a diverse and adapted microbial community also enhances degradation rates. nih.govasm.orgresearchgate.net Studies have shown that microbial consortia from various environments, such as compost and sediments, can effectively metabolize alkenes of different chain lengths. nih.govasm.orgresearchgate.net Families of bacteria such as Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae have been identified as key players in alkene biodegradation. nih.govasm.orgresearchgate.net

In anaerobic conditions, the biodegradation of hydrocarbons is also possible, though it generally proceeds at a slower rate than aerobic degradation. slideshare.net Anaerobic pathways involve different electron acceptors and enzymatic reactions, such as fumarate (B1241708) addition. slideshare.net

Environmental Distribution, Transport, and Bioaccumulation Potential Modeling

The environmental distribution of this compound is governed by its physical and chemical properties, such as its volatility, water solubility, and partitioning coefficients. As a relatively large hydrocarbon, this compound has a low water solubility and a high octanol-water partition coefficient (Kow), suggesting a tendency to sorb to organic matter in soil and sediment.

Modeling studies are often used to predict the environmental fate and transport of chemicals. Based on its properties, this compound is expected to partition to soil and sediment if released to water or land. If released to the air, its atmospheric reactivity will lead to relatively rapid degradation.

The potential for bioaccumulation, the process by which a chemical concentrates in an organism, is often estimated using the Kow value. A high Kow suggests a potential for bioaccumulation in fatty tissues. However, the ability of organisms to metabolize the compound can significantly reduce its bioaccumulation potential. For many hydrocarbons, including alkenes, biotransformation and degradation can prevent significant bioaccumulation in the food chain. canada.ca While specific bioaccumulation data for this compound is scarce, studies on similar alkenes suggest a low potential for significant bioaccumulation in organisms due to metabolic processes. canada.ca

Q & A

Q. What are the standard methodologies for synthesizing trans-6-Tetradecene, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis of trans-6-Tetradecene typically employs catalytic hydrogenation of alkynes or Wittig reactions. For stereochemical control, reaction parameters such as catalyst type (e.g., Lindlar catalyst for cis-selectivity vs. sodium/ammonia for trans), temperature, and solvent polarity must be optimized. Gas chromatography (GC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy (e.g., coupling constants in spectra) are critical for verifying stereochemical purity .

Q. How can researchers accurately characterize the physicochemical properties of this compound?

Methodological Answer: Key properties include boiling point (typically 230–240°C), density (~0.76 g/cm³), and solubility in nonpolar solvents. Differential scanning calorimetry (DSC) determines melting behavior, while mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular structure. Computational tools like COSMO-RS can predict solubility parameters, but experimental validation is essential .

Q. What are the primary challenges in isolating this compound from complex mixtures, and how can they be addressed?

Methodological Answer: Co-elution with structurally similar alkenes is common. High-performance liquid chromatography (HPLC) with silver nitrate-impregnated columns enhances separation via π-complexation. Preparative GC or fractional distillation under reduced pressure may also improve yield. Purity should be confirmed via -NMR integration of alkene proton signals .

Advanced Research Questions

Q. How do contradictions in reported thermodynamic data (e.g., enthalpy of combustion) for this compound arise, and how should they be resolved?

Methodological Answer: Discrepancies often stem from impurities or measurement techniques (e.g., static vs. dynamic calorimetry). Researchers should replicate experiments under standardized conditions (IUPAC guidelines) and cross-validate using multiple methods (e.g., bomb calorimetry and computational DFT calculations). Statistical meta-analysis of literature data can identify outliers .

Q. What experimental designs are optimal for studying the oxidative stability of this compound in environmental simulations?

Methodological Answer: Accelerated aging studies under controlled O₂ partial pressure and UV exposure mimic environmental degradation. Use headspace GC-MS to monitor volatile oxidation products (e.g., aldehydes). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while electron paramagnetic resonance (EPR) identifies radical intermediates. Include antioxidant additives as negative controls .

Q. How can researchers reconcile conflicting bioactivity results (e.g., antimicrobial assays) involving this compound across studies?

Methodological Answer: Variability may arise from differences in microbial strains, solvent carriers (e.g., DMSO vs. ethanol), or endpoint measurements (e.g., MIC vs. zone-of-inhibition). Standardize protocols per CLSI guidelines, report solvent concentrations explicitly, and include positive/negative controls. Dose-response curves with IC₅₀ calculations improve comparability .

Q. What advanced spectroscopic techniques are most effective for probing the conformational dynamics of this compound in solution?

Methodological Answer: Rotational spectroscopy and 2D NMR (e.g., NOESY) reveal spatial arrangements of alkene substituents. Time-resolved fluorescence quenching can track rotational barriers, while molecular dynamics (MD) simulations with OPLS-AA force fields provide complementary insights into solvent interactions .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail catalyst batch numbers, solvent purification methods, and reaction monitoring intervals. Use electronic lab notebooks (ELNs) with version control. Publish raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in toxicological studies?

Methodological Answer: Non-linear regression models (e.g., Hill equation) fit dose-response data. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Account for batch effects via mixed-effects models. Open-source tools like R/Bioconductor ensure transparency in data processing .

Q. How can machine learning enhance the prediction of this compound’s environmental fate?

Methodological Answer: Train neural networks on existing biodegradation datasets (e.g., EPA’s CompTox) using features like octanol-water partition coefficients () and molecular descriptors. Validate models with experimental half-life () measurements in soil/water matrices. Cross-validate predictions against QSAR outputs .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to using this compound in animal studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, minimize animal cohorts via power analysis, and use humane endpoints. Document solvent carriers and administration routes to avoid confounding toxicity .

Q. How should researchers address gaps in mechanistic studies of this compound’s reactivity?

Methodological Answer: Combine experimental kinetics (e.g., stopped-flow spectroscopy) with computational transition-state modeling (Gaussian or ORCA). Isotopic labeling (, ) can trace reaction pathways. Collaborative replication across labs reduces confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.